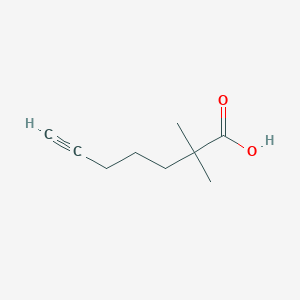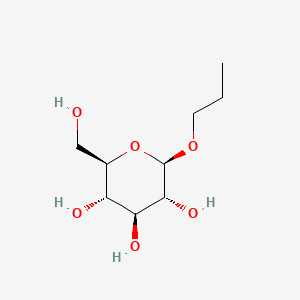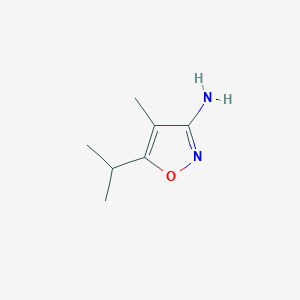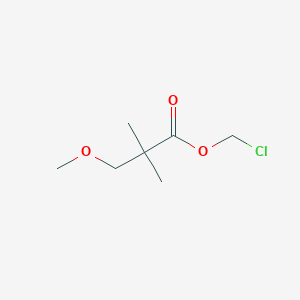
Ethyl 2-acetyl-3-methyl-4-oxopentanoate
Vue d'ensemble
Description
Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a chemical compound with the CAS Number: 53670-70-5 . It has a molecular weight of 200.23 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-acetyl-3-methyl-4-oxopentanoate . The InChI code for this compound is 1S/C10H16O4/c1-5-14-10(13)9(8(4)12)6(2)7(3)11/h6,9H,5H2,1-4H3 . The InChI key is CQYLSOVNYJDNEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a liquid at room temperature . It has a molecular weight of 200.23 .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Ethyl 2-acetyl-3-methyl-4-oxopentanoate, a versatile compound, is involved in various chemical reactions and syntheses. For instance, it has been used in the cleavage of β-ketoesters, contributing to the polymerization of methyl methacrylate, highlighting its role in polymer chemistry (Lochmann & Trekoval, 1981). Furthermore, this compound plays a crucial role in synthesizing polysubstituted pyrroles, as demonstrated by the work of Ou Zhong-ping (2009) who used it as a primary material in various chemical reactions leading to the creation of these heterocyclic compounds (Ou Zhong-ping, 2009).
Biological and Pharmaceutical Applications
In the field of biology and pharmaceuticals, Ethyl 2-acetyl-3-methyl-4-oxopentanoate is found to be significant. Hutton, Sener, and Malaisse (1979) explored its metabolism in rat pancreatic islets, revealing its impact on cell respiration and biosynthetic activities (Hutton, Sener, & Malaisse, 1979). Additionally, Abignente et al. (1992) researched its role in synthesizing imidazo[1,2-a]pyrazine derivatives, which were then evaluated for their anti-inflammatory activities, thus indicating its potential in developing therapeutic agents (Abignente et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-acetyl-3-methyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-14-10(13)9(8(4)12)6(2)7(3)11/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYLSOVNYJDNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563025 | |
| Record name | Ethyl 2-acetyl-3-methyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-methyl-4-oxopentanoate | |
CAS RN |
53670-70-5 | |
| Record name | Ethyl 2-acetyl-3-methyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














